Cas no 50870-10-5 (3-Methylnaphthalen-1-amine)

3-Methylnaphthalen-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-Methylnaphthalen-1-amine
- 1-Naphthalenamine, 3-methyl-
- 3-methyl-1-Naphthalenamine
- 1-Amino-3-methylnaphthalene
- 1-Amino-3-methylnaphthalin
- 3-methyl-[1]naphthylamine
- 3-Methyl-1-naphthylamin
- 4-Amino-2-methyl-naphthalin
- AK127790
- CTK1G5921
- KB-236656
- SureCN4074691
- SB76234
- CS-0215144
- DTXSID80500492
- Z1255367543
- EN300-227304
- 50870-10-5
- FT-0739742
- SCHEMBL4074691
- AKOS016013736
- N13183
- naphthalene, 1-amino-3-methyl-
- DB-083704
-
- MDL: MFCD17012301
- インチ: 1S/C11H11N/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,12H2,1H3
- InChIKey: MTEAUBISQMFXCE-UHFFFAOYSA-N
- ほほえんだ: NC1C=C(C)C=C2C=CC=CC2=1
計算された属性
- せいみつぶんしりょう: 157.08923
- どういたいしつりょう: 157.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- PSA: 26.02
3-Methylnaphthalen-1-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Methylnaphthalen-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-227304-0.25g |
3-methylnaphthalen-1-amine |
50870-10-5 | 95% | 0.25g |
$572.0 | 2024-06-20 | |
Enamine | EN300-227304-0.5g |
3-methylnaphthalen-1-amine |
50870-10-5 | 95% | 0.5g |
$902.0 | 2024-06-20 | |
Enamine | EN300-227304-2.5g |
3-methylnaphthalen-1-amine |
50870-10-5 | 95% | 2.5g |
$2268.0 | 2024-06-20 | |
Enamine | EN300-227304-10.0g |
3-methylnaphthalen-1-amine |
50870-10-5 | 95% | 10.0g |
$4974.0 | 2024-06-20 | |
TRC | B498158-5mg |
3-methylnaphthalen-1-amine |
50870-10-5 | 5mg |
$ 70.00 | 2022-06-07 | ||
Alichem | A219003730-1g |
1-Amino-3-methylnaphthalene |
50870-10-5 | 98% | 1g |
$1634.45 | 2023-09-01 | |
Enamine | EN300-227304-5g |
3-methylnaphthalen-1-amine |
50870-10-5 | 95% | 5g |
$3355.0 | 2023-09-15 | |
1PlusChem | 1P006W27-250mg |
3-Methylnaphthalen-1-amine |
50870-10-5 | 95% | 250mg |
$671.00 | 2025-02-21 | |
1PlusChem | 1P006W27-1g |
3-Methylnaphthalen-1-amine |
50870-10-5 | 95% | 1g |
$1321.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1285814-1g |
3-Methylnaphthalen-1-amine |
50870-10-5 | 95+% | 1g |
¥19880.00 | 2024-05-11 |
3-Methylnaphthalen-1-amine 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
3-Methylnaphthalen-1-amineに関する追加情報
Recent Advances in the Study of 3-Methylnaphthalen-1-amine (CAS: 50870-10-5) in Chemical Biology and Pharmaceutical Research
3-Methylnaphthalen-1-amine (CAS: 50870-10-5) is a naphthalene derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by a methyl group at the 3-position of the naphthalene ring and an amine group at the 1-position, serves as a versatile building block in the synthesis of various bioactive molecules. Recent studies have explored its role in drug discovery, particularly in the development of novel therapeutic agents targeting cancer, inflammation, and infectious diseases.
One of the key areas of interest is the compound's potential as a scaffold for designing kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. Researchers have synthesized a series of derivatives based on 3-Methylnaphthalen-1-amine and evaluated their inhibitory activity against specific kinases. Preliminary results indicate that certain derivatives exhibit promising selectivity and potency, making them candidates for further optimization and preclinical studies.
In addition to its applications in kinase inhibition, 3-Methylnaphthalen-1-amine has been investigated for its antimicrobial properties. Recent studies have demonstrated that derivatives of this compound exhibit activity against a range of bacterial and fungal pathogens. For instance, a study published in the Journal of Medicinal Chemistry reported that a series of 3-Methylnaphthalen-1-amine derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in hospital-acquired infections. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, suggesting a novel approach to combating antibiotic-resistant strains.
Another promising avenue of research involves the use of 3-Methylnaphthalen-1-amine in the development of fluorescent probes for biological imaging. The naphthalene core of the molecule provides a rigid structure that can be functionalized with fluorophores, enabling the design of probes for detecting specific biomolecules or cellular processes. Recent work has focused on creating probes for reactive oxygen species (ROS), which are implicated in various pathological conditions, including neurodegenerative diseases and cancer. These probes have shown high sensitivity and selectivity, making them valuable tools for both basic research and diagnostic applications.
Despite these advancements, challenges remain in the practical application of 3-Methylnaphthalen-1-amine and its derivatives. Issues such as solubility, bioavailability, and potential toxicity need to be addressed to translate these findings into clinically viable therapeutics. Ongoing research is focused on optimizing the chemical properties of these compounds through structural modifications and formulation strategies. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and unlock the full potential of this promising compound.
In conclusion, 3-Methylnaphthalen-1-amine (CAS: 50870-10-5) represents a versatile and valuable scaffold in chemical biology and pharmaceutical research. Its applications span from kinase inhibition and antimicrobial activity to the development of fluorescent probes for imaging. While challenges exist, the continued exploration of this compound and its derivatives holds great promise for advancing drug discovery and therapeutic innovation. Future studies should focus on addressing the limitations and expanding the scope of its applications in medicine and biotechnology.
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